3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with the molecular formula C11H17NO4 It is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring, and the presence of both tert-butoxycarbonyl and difluoro groups
Preparation Methods
The synthesis of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves several steps. One common method includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butoxycarbonyl group or the difluoro groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
(1S,2R,5R)-3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound has a similar bicyclic structure but lacks the difluoro groups.
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: This compound has a different arrangement of the bicyclic core and the tert-butoxycarbonyl group.
The uniqueness of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[31
Properties
Molecular Formula |
C11H15F2NO4 |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5-6(11(5,12)13)7(14)8(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
ZENGELFZJWBYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)C2(F)F |
Origin of Product |
United States |
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